Eremofortin B is Non-Toxic Compared to PR-Toxin in In Vivo and In Vitro Models
Eremofortin B demonstrates a complete lack of acute toxicity in mice at doses where PR-toxin is lethal. In a direct head-to-head study, PR-toxin exhibited an LD50 of 5 mg/kg in male Swiss mice via intraperitoneal injection, whereas eremofortin B showed no toxicity at all doses tested up to 100 mg/kg [1]. This stark difference in in vivo potency is corroborated by in vitro assays measuring the inhibition of transcription and translation in isolated rat liver systems, where eremofortin B displayed no significant inhibitory activity, while PR-toxin was a potent inhibitor [1].
| Evidence Dimension | In vivo acute toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 > 100 mg/kg (no toxicity observed) |
| Comparator Or Baseline | PR-toxin LD50 = 5 mg/kg |
| Quantified Difference | >20-fold lower toxicity; Eremofortin B is non-toxic at the highest dose tested |
| Conditions | Male Swiss mice, intraperitoneal injection |
Why This Matters
For researchers studying the PR-toxin pathway without confounding toxic effects, eremofortin B provides a safe, non-toxic probe for investigating early biosynthetic steps and for use as a negative control in toxicity assays.
- [1] Moulé, Y., Jemmali, M., & Rousseau, N. (1977). Relationships between the chemical structure and the biological properties of some eremophilane compounds related to PR toxin. Chemico-Biological Interactions, 17(2), 185-192. doi:10.1016/0009-2797(77)90083-7 View Source
